Sigma-LIGAND-1 is a novel compound classified as a sigma receptor ligand, specifically targeting the sigma-1 receptor (S1R). Sigma receptors are a class of proteins that play significant roles in various physiological processes, including neuroprotection, pain modulation, and the regulation of mood. The development of sigma receptor ligands has garnered interest for their potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and cancer treatment.
Sigma-LIGAND-1 is derived from a synthetic process aimed at creating selective ligands for sigma receptors. The classification of this compound falls under the category of pharmacological agents targeting the sigma-1 receptor, which is implicated in numerous biological functions and pathologies. Research has shown that ligands interacting with sigma receptors can influence cellular signaling pathways, making them valuable in drug discovery and development.
The synthesis of Sigma-LIGAND-1 involves several key steps that utilize advanced organic chemistry techniques. According to recent studies, the compound can be synthesized starting from commercially available precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The synthesis pathway typically includes:
These methods highlight the complexity and precision required in synthesizing sigma receptor ligands.
The molecular structure of Sigma-LIGAND-1 is characterized by a diazaspiro framework, which contributes to its binding affinity for sigma receptors. The compound's three-dimensional conformation plays a critical role in its interaction with receptor sites. Key structural features include:
Molecular modeling studies have provided insights into how Sigma-LIGAND-1 fits within the receptor binding cavity, establishing essential interactions such as hydrogen bonding and π–π stacking .
Sigma-LIGAND-1 undergoes various chemical reactions that are essential for its biological activity. Notably:
These analyses are crucial for understanding how chemical modifications impact biological outcomes.
The mechanism of action for Sigma-LIGAND-1 involves its binding to sigma receptors, leading to downstream effects on cellular signaling pathways. Key aspects include:
The detailed understanding of these mechanisms aids in developing therapeutic strategies targeting sigma receptors.
Sigma-LIGAND-1 exhibits several notable physical and chemical properties:
Analyses of these properties are essential for assessing the compound's suitability for clinical applications .
Sigma-LIGAND-1 has potential applications across various scientific fields:
Ongoing research continues to explore these applications, underscoring the importance of Sigma-LIGAND-1 in advancing medical science.
The sigma-1 receptor (S1R) forms a homo-trimeric complex as its fundamental structural unit, with each protomer featuring a single transmembrane helix (α1) at the N-terminus. This architecture resolves long-standing controversies about S1R topology, replacing earlier two-transmembrane models. The α1 helices anchor the receptor in the endoplasmic reticulum membrane, while the cytosolic domains form extensive interfaces (~9300 Ų) that stabilize the trimer [5] [3]. Each protomer’s C-terminal domain creates a flat, hydrophobic surface that intimately associates with the cytosolic membrane face, positioning the ligand-binding domain optimally for regulatory functions. Oligomerization extends beyond trimers, with higher-order assemblies (tetramers, pentamers) observed in both crystallographic and cellular studies. These oligomeric states are stabilized through a conserved GXXXG motif (residues 91-95) within the transmembrane region, which mediates helix-helix interactions critical for complex integrity [6] [2].
Table 1: Oligomeric States of Sigma-1 Receptor
Oligomeric State | Stabilizing Factors | Ligand Binding Capability | Detection Method |
---|---|---|---|
Monomer | Elevated temperature, GXXXG mutations | None | SDS-PAGE, FRET spectrometry |
Dimer | Agonists (e.g., (+)-pentazocine) | Moderate | FRET spectrometry [2] |
Trimer | Crystallographic packing | High | X-ray crystallography [5] |
Higher oligomers | Antagonists (e.g., haloperidol), cholesterol | High | SEC-MALS, Photoaffinity labeling [6] |
The S1R ligand-binding domain adopts a cupin-like β-barrel fold – a structural motif rare in mammalian membrane proteins but common in microbial enzymes. This domain contains ten β-strands flanked by four α-helices, creating a hydrophobic cavity that completely encapsulates ligands. The binding pocket measures approximately 1,500 ų and features conserved residues critical for ligand recognition: Glu172 forms a salt bridge with ligand amine groups, Asp126 hydrogen-bonds with Glu172 to modulate its charge state, and Tyr103 stabilizes aromatic moieties through π-stacking interactions [5] [8]. Remarkably, this cavity accommodates chemically diverse ligands through plasticity in its hydrophobic lining (Val84, Trp89, Leu95, Leu105, Ile124, Trp164, Leu182), allowing adjustment to varying molecular volumes and shapes without major backbone rearrangements. The enclosed nature of this pocket explains the characteristically slow ligand binding kinetics observed in pharmacological assays, as entry requires conformational reorganization of the receptor [8] [3].
Two competing models have been proposed for ligand access to the occluded binding site:
Crystallographic studies of Xenopus laevis S1R in both closed (3.20 Å) and open-like (3.56 Å) conformations provide decisive support for PATH2. In the open-like state (xlσ1Ropen-endo), the α4/α5 helices separate by ~4 Å relative to closed states, creating a membrane-accessible entry portal. Crucially, ligand-soaking experiments in crystals with sterically restricted cupin domains demonstrated complete ligand occupancy in all protomers, proving that β-barrel unfolding is not required for binding. Molecular dynamics simulations further reveal that agonists induce hinge-like motions in the α4/α5 bundle, reducing the energy barrier for ligand entry compared to PATH1 [3] [4] [7].
High-resolution structures of S1R bound to prototypic antagonists (haloperidol: 3.1 Å, NE-100: 2.9 Å) reveal a conserved binding pose despite chemical divergence (Tanimoto coefficient: 0.235). Both ligands adopt an extended linear conformation within the hydrophobic pocket, with their protonated amine groups forming salt bridges with Glu172. The fluorophenyl group of haloperidol occupies the membrane-proximal region near the α4/α5 interface, while its chlorophenyl moiety extends toward Asp126 at the barrel base. NE-100, though bicyclic, maintains similar positioning with its cyclohexylpiperidine moiety mimicking haloperidol’s amine-containing tail. Notably, antagonist binding preserves the closed conformation of the α4/α5 helices (average Cα-Cα distance: 8.9 Å) and stabilizes the tight trimeric interface through allosteric effects propagating from the ligand-binding site [8] [5].
The 3.1 Å structure of S1R bound to the prototypic agonist (+)-pentazocine reveals distinct ligand positioning and receptor rearrangements compared to antagonist complexes. Rather than the linear pose, (+)-pentazocine adopts a bent conformation where its dimethylallyl group projects toward the α4/α5 interface while the cyclohexene moiety occupies a sub-pocket near Tyr103. This binding displaces helix α4 outward by ~1.8 Å, widening the α4/α5 interface. Molecular dynamics simulations demonstrate that agonist binding reduces the hydrogen-bond density between α4 and the β-barrel from 5.2 ± 0.8 to 2.3 ± 0.4 bonds, increasing α4 flexibility. These structural changes correlate with functional data showing agonists promote dissociation of higher-order oligomers into dimers and monomers – a key step in S1R activation [8] [2] [6].
Table 2: Structural Features of Ligand-Bound Sigma-1 Receptor States
Feature | Antagonist Complex (Haloperidol/NE-100) | Agonist Complex ((+)-Pentazocine) |
---|---|---|
Helix α4 Position | Closed (Distance to α5: 8.9 Å) | Displaced outward (+1.8 Å) |
α4/β-Barrel H-Bonds | 5.2 ± 0.8 | 2.3 ± 0.4 |
Ligand Conformation | Extended linear | Bent |
Oligomeric Preference | Higher-order oligomers | Dimers/monomers |
Binding Pocket Volume | 1480 ± 25 ų | 1525 ± 30 ų |
The C-terminal α4/α5 helices function as a dynamic regulatory lid governing ligand access rather than a static structural element. In the closed state observed with antagonists, these helices form a V-shaped bundle that sterically blocks membrane access to the binding pocket. Agonist binding or pathogenic mutations (e.g., ALS-linked E102Q) induce a hinge-bending motion at Gly206 (α4) and Pro213 (α5), pivoting the helices away from the β-barrel. This opens a solvent-exposed cleft measuring ~12 Å × 8 Å – sufficient for entry of small molecules like sphingosine (MW: 299.5 g/mol) or synthetic ligands. Mutagenesis studies confirm this mechanism: introducing rigid proline substitutions at the hinge positions (G206P/P213A) reduces (+)-[³H]pentazocine binding by >80% by restricting lid mobility. The α4/α5 bundle thus acts as a conformational switch converting between closed (antagonist-stabilized) and open (agonist-favored) states [3] [4] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: